molecular formula C8H15NO B1654525 rac-(7R,8aR)-octahydroindolizin-7-ol CAS No. 2407-70-7

rac-(7R,8aR)-octahydroindolizin-7-ol

Cat. No.: B1654525
CAS No.: 2407-70-7
M. Wt: 141.21
InChI Key: VQAPKTUEKZKXEE-HTQZYQBOSA-N
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Description

rac-(7R,8aR)-octahydroindolizin-7-ol is a chemical compound belonging to the class of indolizidine alkaloids. This compound is characterized by its unique structure, which includes a bicyclic framework with a hydroxyl group at the 7th position. Indolizidine alkaloids are known for their diverse biological activities and have been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(7R,8aR)-octahydroindolizin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of a suitable precursor, followed by cyclization to form the indolizidine ring system. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may be facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

rac-(7R,8aR)-octahydroindolizin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted indolizidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(7R,8aR)-octahydroindolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position plays a crucial role in its biological activity, allowing it to form hydrogen bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(7R,8aR)-octahydroindolizin-7-ol is unique due to its specific indolizidine framework and the presence of a hydroxyl group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

2407-70-7

Molecular Formula

C8H15NO

Molecular Weight

141.21

IUPAC Name

(7R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-ol

InChI

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1

InChI Key

VQAPKTUEKZKXEE-HTQZYQBOSA-N

SMILES

C1CC2CC(CCN2C1)O

Isomeric SMILES

C1C[C@@H]2C[C@@H](CCN2C1)O

Canonical SMILES

C1CC2CC(CCN2C1)O

Origin of Product

United States

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